2-methylcycloprop-2-ene-1-carboxylic acid
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Overview
Description
2-Methylcycloprop-2-ene-1-carboxylic acid is an organic compound with the molecular formula C5H6O2 and a molecular weight of 98.1 g/mol . It is a phenylpropyl ester of cyclopropanecarboxylic acid and has a selective affinity for methoxycarbonyl and cyclopropane carboxyl groups . This compound is used in various chemical reactions and has applications in research and industry.
Preparation Methods
The synthesis of 2-methylcycloprop-2-ene-1-carboxylic acid involves several methods. One common method is the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst to produce ethyl cycloprop-2-ene carboxylate, which is then hydrolyzed to yield the acid . This method is efficient and provides a good yield of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Methylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form esters, mercaptans, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an esterifying agent in the preparation of methyl esters and other derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-methylcycloprop-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as methoxycarbonyl and cyclopropane carboxyl groups . These interactions facilitate various chemical transformations, making it a valuable reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methylcycloprop-2-ene-1-carboxylic acid can be compared with other cyclopropene derivatives, such as:
3-Methylcyclopropene: This compound is less stable and more reactive than this compound.
3,3-Dimethylcyclopropene: It is more stable at room temperature but has different reactivity patterns.
Cycloprop-2-ene carboxylates: These compounds are useful building blocks for various chemical transformations and have similar stability and reactivity profiles.
The uniqueness of this compound lies in its selective affinity for specific functional groups and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-methylcycloprop-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-2-4(3)5(6)7/h2,4H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDSBCNTXHHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39492-17-6 |
Source
|
Record name | 2-methylcycloprop-2-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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